molecular formula C19H14Cl2N6O B2764223 2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 881073-44-5

2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2764223
CAS No.: 881073-44-5
M. Wt: 413.26
InChI Key: ARRMPZJMQCGJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a synthetic chemical compound designed for research applications, particularly in medicinal chemistry and oncology. It features a 1H-pyrazolo[3,4-d]pyrimidine core, which is a well-known scaffold in drug discovery due to its structural similarity to purine bases, allowing it to act as a competitive inhibitor for ATP-binding sites in various enzymes . The compound is of significant interest for investigating targeted cancer therapies. Its molecular design incorporates key pharmacophoric features typical of Epidermal Growth Factor Receptor (EGFR) inhibitors, which are a prominent class of protein kinase inhibitors . These features include a flat heteroaromatic system (the pyrazolopyrimidine core) to occupy the adenine binding pocket, and hydrophobic regions that interact with adjacent hydrophobic pockets in the kinase domain . Researchers can utilize this compound to explore its potential anti-proliferative effects and its specific mechanism of action in cellular signaling pathways. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated promising cytotoxic activities against various cancer cell lines and have shown the ability to induce apoptosis and cell cycle arrest in scientific studies . This product is intended for non-human research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N6O/c1-11-6-7-12(20)8-16(11)27-18-14(9-24-27)17(22-10-23-18)25-26-19(28)13-4-2-3-5-15(13)21/h2-10H,1H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRMPZJMQCGJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which have garnered significant attention for their diverse biological activities, particularly in anticancer and anti-inflammatory domains. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H14Cl2N6O
  • Molecular Weight : 413.26 g/mol
  • IUPAC Name : 2-chloro-N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Biological Activity Overview

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer properties by targeting various cellular pathways. The compound in focus has shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.

  • Enzyme Inhibition : Pyrazolo[3,4-d]pyrimidines inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs), Src family kinases, and FMS-like tyrosine kinase 3 (FLT3) .
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through various signaling pathways. For instance, it has been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
  • Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at different phases, particularly G1 and G2/M phases, thereby preventing cancer cell division .

In Vitro Studies

In vitro evaluations have demonstrated the efficacy of this compound against various cancer cell lines:

Cell Line Inhibition Percentage (%)
MOLT-4 (Leukemia)96.27
KM12 (Colon Cancer)95.45
M14 (Melanoma)95.18
HS 578T (Breast Cancer)96.08

These results were obtained from screening against the NCI-60 human tumor cell line panel at an initial concentration of 10510^{-5} M .

Case Studies

Recent studies have synthesized various derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold to enhance biological activity:

  • Synthesis and Evaluation : A study designed several pyrazolo-pyrimidine compounds linked with different aromatic moieties and evaluated their cytotoxicity across multiple cancer types. Notably, compounds with a piperazine acetamide linkage exhibited high potency against non-small cell lung cancer and melanoma .
  • Predictive Kinetic Studies : Further molecular docking studies predicted the binding affinities of these compounds to their target enzymes, suggesting a rational design approach for future drug development .

Scientific Research Applications

Basic Information

  • Molecular Formula : C24_{24}H19_{19}ClN6_6O
  • Molecular Weight : 442.9 g/mol
  • CAS Number : 881073-44-5

Structure

The compound features a complex structure that includes a pyrazolo-pyrimidine core, which is known for its biological activity. The presence of chlorine and hydrazide functional groups contributes to its pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to 2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide exhibit significant anticancer properties. For instance, pyrazolo[3,4-d]pyrimidines have been shown to act as selective inhibitors of certain kinases involved in cancer progression, making them valuable in the development of targeted cancer therapies .

Case Studies

  • Prostate Cancer Treatment : A study highlighted the effectiveness of related compounds in treating androgen receptor-dependent cancers, including prostate cancer. These compounds function as tissue-selective androgen receptor modulators (SARMs), demonstrating potential for reducing tumor growth .

Kinase Inhibition

The compound's structure suggests potential activity against various kinases, which are critical in many signaling pathways involved in cancer and other diseases. Research has shown that pyrazolo derivatives can selectively inhibit kinases at low concentrations, leading to reduced cell proliferation in cancer models .

Pharmacological Potential

The pharmacokinetic properties of similar compounds have been extensively studied, revealing favorable absorption and distribution characteristics. This makes them promising candidates for further development as therapeutic agents .

Synthesis and Derivative Studies

The synthesis of this compound has been explored in the context of developing new derivatives with enhanced biological activity. The modification of substituents on the pyrazolo-pyrimidine core can lead to compounds with improved efficacy against specific cancer types .

Comparative Analysis of Related Compounds

Compound NameStructureAnticancer ActivityKinase Inhibition
This compoundStructureYesYes
Other Pyrazolo CompoundsStructureVariesYes

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Structure Substituents (Position 1) Hydrazide/Amino Group (Position 4) Molecular Weight (g/mol) Key Reference
2-Chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide (Target) Pyrazolo[3,4-d]pyrimidine 5-Chloro-2-methylphenyl 2-Chlorobenzoyl hydrazide ~406.2 (calculated) -
N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide Pyrazolo[3,4-d]pyrimidine 3-Chloro-4-methylphenyl 4-Methoxybenzoyl hydrazide ~423.8 (calculated)
[3-(4-Fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine Pyrazolo[3,4-d]pyrimidine 4-Nitrophenyl Amino group ~352.3 (calculated)
1-[1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(4-phenylcarboxamido)hydrazine Pyrazolo[3,4-d]pyrimidine 4-Methylphenyl Phenylcarboxamido hydrazine 344.4 (reported)

Substituent Effects on Pharmacological Activity

  • Nitrophenyl substituents (e.g., in ) increase electrophilicity, which may enhance binding to kinases but reduce metabolic stability.
  • Hydrazide vs. Amino Groups: Hydrazide moieties (as in the target and ) introduce hydrogen-bonding capabilities, critical for interactions with enzyme active sites. Amino groups (e.g., ) simplify synthesis but may reduce selectivity due to smaller steric bulk.

Physicochemical Properties and Stability

  • Melting Points :

    • Pyrazolo[3,4-d]pyrimidine derivatives typically exhibit high melting points (>250°C) due to aromatic stacking .
    • The target compound is expected to follow this trend, though experimental data are unavailable.

Q & A

How can the synthesis of this compound be optimized to improve yield and purity?

Answer:
Optimization involves adjusting reaction conditions such as temperature (e.g., 120°C for cyclization steps ), solvent selection (dimethyl sulfoxide or ethanol ), and catalyst use (e.g., triethylamine ). Purification via recrystallization or chromatography is critical for removing byproducts like unreacted hydrazides or incomplete cyclization products . For example, phosphorous oxychloride-mediated cyclization under reflux has been shown to enhance purity by minimizing side reactions . Advanced methods like continuous flow reactors may improve scalability and consistency in multi-step syntheses .

What spectroscopic techniques are most effective for structural characterization?

Answer:
Key techniques include:

  • IR spectroscopy to confirm carbonyl (C=O) and hydrazide (N-H) functional groups .
  • NMR (¹H and ¹³C) to resolve aromatic protons in the pyrazolo[3,4-d]pyrimidine core and substituents (e.g., methyl groups at 2.3 ppm ).
  • Mass spectrometry (HRMS) to verify molecular weight (e.g., 392.8 g/mol ) and fragmentation patterns.
    X-ray crystallography is recommended for resolving ambiguous stereochemistry or hydrogen-bonding networks in analogs .

How does the substitution pattern on the pyrazolo[3,4-d]pyrimidine core influence biological activity?

Answer:
The 5-chloro-2-methylphenyl group enhances target binding by increasing hydrophobicity and steric complementarity, as shown in analogs with improved anticancer activity . Substitutions at the benzohydrazide moiety (e.g., methoxy vs. chloro) alter electron distribution, affecting interactions with enzymes like kinases . A comparative study of analogs demonstrated that the 2-chloro substituent on benzohydrazide improves selectivity for tyrosine kinase inhibition (see table below).

Substituent Biological Activity
5-Chloro-2-methylphenylAnticancer (IC₅₀: 1.2 µM)
4-MethoxybenzohydrazideAntimicrobial (MIC: 8 µg/mL)

How can contradictions in reported biological activity data be resolved?

Answer:
Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. To address this:

  • Standardize assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls .
  • Validate compound purity : Monitor by HPLC (>98% purity threshold) .
  • Replicate under controlled conditions : For example, enzyme inhibition assays should include kinetic measurements (e.g., Km and Vmax) to confirm mechanism .

What strategies enhance pharmacokinetic properties in derivatives?

Answer:

  • Increase solubility : Introduce polar groups (e.g., hydroxyl or amine) on the benzohydrazide moiety .
  • Improve metabolic stability : Replace labile ester linkages with amides .
  • Optimize logP : Aim for 2–3 to balance membrane permeability and solubility, guided by QSAR modeling .

How can molecular modeling validate target engagement?

Answer:

  • Molecular docking : Use software like AutoDock to predict binding to kinase ATP pockets (e.g., EGFR). Key interactions include hydrogen bonds with pyrimidine N atoms and hydrophobic contacts with the 5-chloro group .
  • MD simulations : Assess binding stability over 100 ns trajectories to identify critical residues (e.g., Lys721 in EGFR) .

What are common impurities in synthesis, and how are they identified?

Answer:

  • Incomplete cyclization products : Detected via LC-MS as lower molecular weight peaks .
  • Oxidation byproducts : Monitor using TLC with Rf values compared to standards .
  • Isomeric impurities : Differentiated via 2D NMR (e.g., NOESY for spatial proximity analysis) .

How do solvent and catalyst choices affect the cyclization step?

Answer:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization, improving yield .
  • Catalysts : Lewis acids (e.g., ZnCl₂) accelerate hydrazide cyclization, while bases (e.g., K₂CO₃) minimize acid-sensitive byproducts .

How to ensure reproducibility in biological assays?

Answer:

  • Pre-treat compounds : Dissolve in DMSO at 10 mM stock concentrations to avoid solvent variability .
  • Use reference standards : Include known inhibitors (e.g., imatinib for kinase assays) .
  • Statistical validation : Apply ANOVA to compare triplicate results and report p-values .

How is structure-activity relationship (SAR) analyzed against structural analogs?

Answer:

  • Cluster analysis : Group analogs by substituent type (e.g., electron-withdrawing vs. donating) and correlate with IC₅₀ values .
  • Free-energy perturbation (FEP) : Quantify the impact of substituents (e.g., chloro vs. methyl) on binding affinity .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen-bond acceptors in the pyrimidine ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.